molecular formula C15H17FN4 B2983291 2-[4-(4-Fluorobenzyl)-1-piperazinyl]pyrimidine CAS No. 414886-02-5

2-[4-(4-Fluorobenzyl)-1-piperazinyl]pyrimidine

Cat. No.: B2983291
CAS No.: 414886-02-5
M. Wt: 272.327
InChI Key: OEMPUCUGTKNMHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Fluorobenzyl)-1-piperazinyl]pyrimidine is a useful research compound. Its molecular formula is C15H17FN4 and its molecular weight is 272.327. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 2-[4-(4-Fluorobenzyl)-1-piperazinyl]pyrimidine is tyrosinase (TYR) . Tyrosinase is a type 3 copper-containing enzyme distributed in bacteria, fungi, plants, and animals . It plays a crucial role in melanogenesis, the process of melanin production, which is responsible for pigmentation, UV radiation, and free radicals protection .

Mode of Action

This compound acts as a competitive inhibitor of tyrosinase . It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity . This compound is structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety, which is a key pharmacophoric feature for the inhibition of tyrosinase .

Biochemical Pathways

The inhibition of tyrosinase by this compound affects the melanogenesis pathway . Tyrosinase catalyzes a multi-step conversion of mono- or di-phenolic compounds (e.g., L-Tyrosine, L-DOPA) to produce eumelanin and pheomelanin . By inhibiting tyrosinase, this compound disrupts the production of melanin, affecting pigmentation.

Result of Action

The inhibition of tyrosinase by this compound results in antimelanogenic effects . Specifically, it has been shown to exert antimelanogenic effect on B16F10 cells in the absence of cytotoxicity . This makes it a potential candidate for the treatment of hyperpigmentation disorders in humans .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, UV radiation can cause DNA damage and induce the formation of pyrimidine dimers , which could potentially affect the action of this compound.

Properties

IUPAC Name

2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4/c16-14-4-2-13(3-5-14)12-19-8-10-20(11-9-19)15-17-6-1-7-18-15/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMPUCUGTKNMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.